1,7-Naphthyridine-4-carboxylic acid
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Overview
Description
1,7-Naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the ring structure
Scientific Research Applications
1,7-Naphthyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
It primarily targets the A subunit of bacterial DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for various processes such as replication, transcription, and recombination .
Mode of Action
The compound interacts with its target by binding strongly, but reversibly, to DNA . This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . By inhibiting the function of DNA gyrase, the compound prevents bacterial DNA replication, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 1,7-Naphthyridine-4-carboxylic acid is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes the death of the bacteria, thereby helping to clear bacterial infections .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the naphthyridine compound and the biomolecules it interacts with .
Cellular Effects
Naphthyridines have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Naphthyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1,7-Naphthyridine-4-carboxylic acid are not well characterized. Naphthyridines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminopyridine with β-ketoesters followed by cyclization and decarboxylation . Another method involves the use of multicomponent reactions, where aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include naphthyridine N-oxides, dihydro derivatives, and various substituted naphthyridines .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical properties and applications.
1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.
1,6-Naphthyridine: Exhibits significant biological activities, including anticancer properties.
Uniqueness
1,7-Naphthyridine-4-carboxylic acid is unique due to its specific nitrogen atom arrangement, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials with specialized properties .
Properties
IUPAC Name |
1,7-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPBYCKNGPDLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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